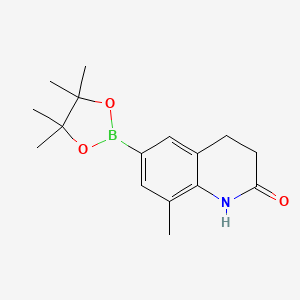
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is a boronic ester derivative of 8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Synthetic Routes and Reaction Conditions:
Biginelli Reaction: One common synthetic route involves the Biginelli reaction, which uses methyl arenes as a surrogate for aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. This method is performed under solvent-free conditions.
Boronic Ester Formation: The boronic ester can be formed by reacting the corresponding carboxylic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding quinone derivative and reduction to form the corresponding hydroquinoline derivative.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation Reactions: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Biaryl Compounds: Resulting from the Suzuki-Miyaura cross-coupling reaction.
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: It has applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the chemical industry for the synthesis of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the interaction with various nucleophiles in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound is structurally similar but lacks the boronic ester group.
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: The parent carboxylic acid without the boronic ester group.
Uniqueness: 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is unique due to its boronic ester group, which enhances its reactivity in cross-coupling reactions compared to its parent carboxylic acid. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYYOVHQQZMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
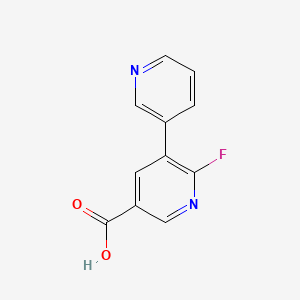
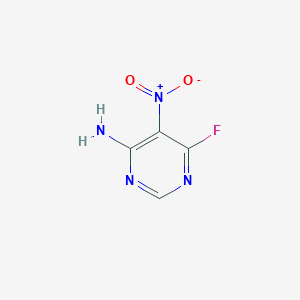
![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)
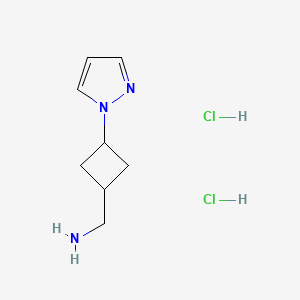
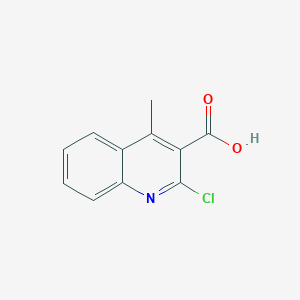
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
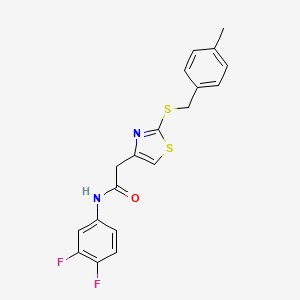
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2992761.png)
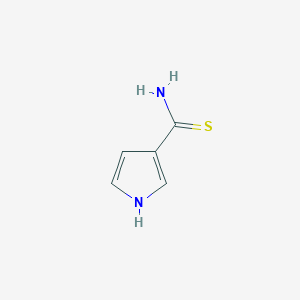
![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)
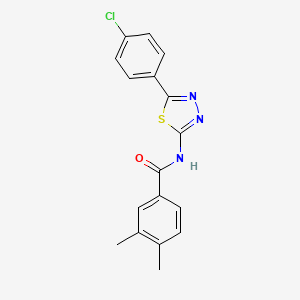
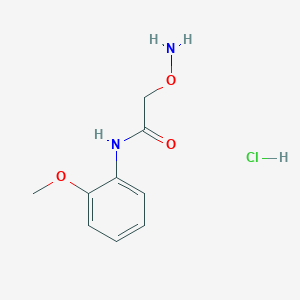
![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)
